molecular formula C20H39ISi B14206250 (2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane CAS No. 827033-76-1

(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane

Cat. No.: B14206250
CAS No.: 827033-76-1
M. Wt: 434.5 g/mol
InChI Key: HHANLCKLWXUBKG-UHFFFAOYSA-N
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Description

(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane is a chemical compound known for its unique structure and properties. This compound contains a silicon atom bonded to a trimethylsilyl group and a complex organic moiety. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane typically involves multiple steps, including the formation of the organic moiety and the introduction of the trimethylsilyl group. Common synthetic routes may include:

    Formation of the Organic Moiety: This step involves the synthesis of the organic part of the molecule, which includes the hexyl, iodo, and methyldeca-1,3-dien-1-yl groups. This can be achieved through various organic reactions such as alkylation, halogenation, and diene formation.

    Introduction of the Trimethylsilyl Group: The final step involves the introduction of the trimethylsilyl group to the organic moiety. This can be done using reagents like trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the organic moiety.

    Reduction Reactions: Reduction reactions can be used to modify the double bonds in the organic moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the iodine atom, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the organic moiety.

Scientific Research Applications

(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The organic moiety can interact with biological molecules, making it useful in biochemical and medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    (2-Hexyl-1-iodo-4-phenyldeca-1,3-dien-1-yl)(trimethyl)silane: This compound has a phenyl group instead of a methyl group, leading to different chemical properties and reactivity.

    (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: This compound lacks the methyl group, resulting in different steric and electronic effects.

Uniqueness

(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane is unique due to its specific combination of functional groups and the presence of the trimethylsilyl group. This combination provides the compound with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

827033-76-1

Molecular Formula

C20H39ISi

Molecular Weight

434.5 g/mol

IUPAC Name

(2-hexyl-1-iodo-4-methyldeca-1,3-dienyl)-trimethylsilane

InChI

InChI=1S/C20H39ISi/c1-7-9-11-13-15-18(3)17-19(16-14-12-10-8-2)20(21)22(4,5)6/h17H,7-16H2,1-6H3

InChI Key

HHANLCKLWXUBKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC(=C([Si](C)(C)C)I)CCCCCC)C

Origin of Product

United States

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